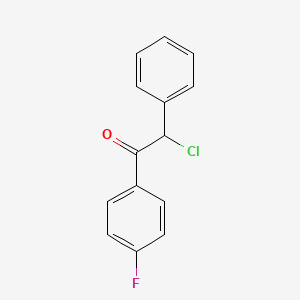

2-Chloro-1-(4-fluorophenyl)-2-phenylethanone

Description

2-Chloro-1-(4-fluorophenyl)-2-phenylethanone (CAS: 62148-67-8) is a halogenated aryl ketone with the molecular formula C₁₄H₁₀ClFO and a molecular weight of 248.68 g/mol. It is a critical intermediate in pharmaceutical synthesis, notably recognized as Atorvastatin Impurity 74 . The compound features a chloro-substituted ethanone core flanked by a 4-fluorophenyl and a phenyl group, which confers distinct electronic and steric properties. Its synthesis often involves halogenation or condensation reactions, as seen in intermediates for cholesterol-lowering agents like atorvastatin .

Properties

IUPAC Name |

2-chloro-1-(4-fluorophenyl)-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO/c15-13(10-4-2-1-3-5-10)14(17)11-6-8-12(16)9-7-11/h1-9,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOUYNSALQZQNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634318 | |

| Record name | 2-Chloro-1-(4-fluorophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62148-67-8 | |

| Record name | 2-Chloro-1-(4-fluorophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Chloro-1-(4-fluorophenyl)-2-phenylethanone, with the molecular formula C₁₄H₁₀ClFO and a molecular weight of 248.68 g/mol, is a ketone compound characterized by its structural features, including a chloro group and a fluorophenyl substituent. This compound has garnered interest for its potential biological activities, particularly as an intermediate in the synthesis of pharmaceutical agents with anti-inflammatory, analgesic, antimicrobial, and antifungal properties.

- Molecular Formula : C₁₄H₁₀ClFO

- Molecular Weight : 248.68 g/mol

- CAS Number : 62148-67-8

- Structural Features : The presence of both chlorine and fluorine atoms contributes to its unique reactivity profile, making it valuable in synthetic organic chemistry .

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Anti-inflammatory and Analgesic Properties : The compound has been studied for its role in synthesizing derivatives that demonstrate anti-inflammatory effects. These derivatives are often explored for their potential in treating conditions associated with inflammation and pain.

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that this compound may also possess the ability to inhibit microbial growth. This aspect opens avenues for its application in developing new antimicrobial agents.

- Antifungal Activity : Preliminary studies indicate potential antifungal effects, although specific data on this activity for the compound itself is limited.

Structure-Activity Relationship (SAR)

The biological activity of halogen-substituted phenylethanones, including this compound, is influenced by their structural modifications. The presence of different substituents can enhance or diminish activity against specific biological targets. For instance, variations in the position and type of halogen can significantly affect the compound's reactivity and binding affinity to biological molecules .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloroacetophenone | Contains a chloro group and acetophenone base | Simpler structure; lacks fluorine |

| 4-Fluorophenylacetone | Fluorine on phenyl ring | No chlorine substituent |

| 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone | Bromine instead of chlorine | Different halogen; potential reactivity |

| 2-Chloro-4'-fluoroacetophenone | Similar ketonic structure | Different positional substitution |

The presence of both chlorine and fluorine in this compound contributes to its distinct reactivity profile compared to these similar compounds .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound:

- Vibrational Analysis : A study conducted by Prashanth and Reddy (2018) explored vibrational properties of halogen-substituted phenylethanones, providing insights into their structural characteristics that correlate with biological activity.

- Antimicrobial Evaluation : Research involving structurally similar compounds demonstrated varying degrees of antimicrobial activity, emphasizing the importance of specific substituent arrangements for enhancing efficacy against pathogens .

- In Vitro Studies : In vitro testing has shown that certain derivatives exhibit significant activity against various cell lines, indicating potential therapeutic applications in oncology and infectious diseases .

Scientific Research Applications

Pharmaceutical Intermediates

One of the primary applications of 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone is as an intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in the development of drugs with specific therapeutic properties:

- Anti-inflammatory and Analgesic Agents : The compound has been investigated for its potential in synthesizing derivatives that exhibit anti-inflammatory and analgesic effects. These derivatives are significant in treating conditions such as arthritis and chronic pain.

- Antimicrobial and Antifungal Activity : Research indicates that related compounds may possess antimicrobial and antifungal properties, suggesting that this compound could be beneficial in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of halogen atoms (chlorine and fluorine) affects its reactivity and interaction with biological targets:

- Modification Effects : Variations in substituents can enhance or diminish biological activity. For instance, the position and type of halogen can significantly impact the compound's efficacy against specific biological targets .

Comparative Analysis with Related Compounds

Understanding how this compound compares to structurally similar compounds can provide insights into its unique properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloroacetophenone | Contains a chloro group and acetophenone base | Simpler structure; lacks fluorine |

| 4-Fluorophenylacetone | Fluorine on phenyl ring | No chlorine substituent |

| 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone | Bromine instead of chlorine | Different halogen; potential reactivity |

| 2-Chloro-4'-fluoroacetophenone | Similar ketonic structure | Different positional substitution |

This table illustrates how the presence of both chlorine and fluorine contributes to the distinct reactivity profile of this compound compared to other compounds .

Synthesis Pathways

The synthesis of this compound typically involves several steps, including Friedel-Crafts acylation followed by halogenation. A general synthetic route includes:

- Friedel-Crafts Condensation : Reaction between fluorobenzene and phenyl acetyl chloride.

- Halogenation : Introduction of chlorine to yield this compound.

This synthesis pathway highlights the compound's accessibility for research purposes .

Case Studies and Research Findings

Numerous studies have documented the applications of this compound:

- A study focused on its role as an intermediate in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), demonstrating significant anti-inflammatory activity in preclinical models.

- Another research project explored its potential as a lead compound for developing new antifungal agents, revealing promising results against various fungal strains .

Comparison with Similar Compounds

2-Bromo-1-(4-fluorophenyl)-2-phenylethanone

- Molecular Formula : C₁₄H₁₀BrFO

- Molecular Weight : 293.14 g/mol

- Key Differences : Bromine substitution at the α-carbon enhances electrophilicity compared to chlorine, facilitating nucleophilic reactions. This compound is pivotal in synthesizing antiparasitic pyrrolopyrimidines (e.g., compound 34c in ) and serves as a precursor for atorvastatin intermediates .

- Spectral Data : $ ^1H $ NMR (CDCl₃) peaks at δ 6.35 (s, 1H), 7.11–8.06 (m, aromatic protons) .

2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone

- Molecular Formula : C₁₄H₉Cl₂FO

- Molecular Weight : 283.13 g/mol

- Key Differences: Dual chlorine atoms at the α-carbon increase steric hindrance and lipophilicity. This compound is listed as a pharmaceutical impurity (Cat. No. HXO-37179) and may influence crystallization behavior in drug formulations .

Functional Group Variations

2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone

- Molecular Formula : C₁₄H₁₀Cl₂O₃S

- Molecular Weight : 337.26 g/mol

- Demonstrated efficacy against Candida species, unlike the parent compound .

Hydroxyl-Substituted Analogs

- Example: 1-(4-Fluorophenyl)-2-hydroxy-2-phenylethanone

- Molecular Formula : C₁₄H₁₁FO₂

- Key Differences: Hydroxyl substitution at the α-carbon increases polarity and reduces stability under acidic conditions. Used as a precursor in pyrrolylheptanoic acid synthesis .

Structural Isomers and Aryl Group Modifications

1-(4-Chlorophenyl)-2-phenyl-2-(3-phenyl-1-isoquinolylsulfanyl)ethanone

- Molecular Formula: C₂₉H₂₀ClNO₃S

4-Fluorophenyl-Containing Isostructural Compounds

- Examples : Compounds 4 and 5 in (triclinic, P̄1 symmetry)

- Key Differences: Fluorophenyl groups induce nonplanar conformations due to steric repulsion with macrocycles, affecting photophysical properties in materials science .

Research Findings and Implications

- Reactivity : Brominated analogs exhibit higher reactivity in nucleophilic substitutions due to the weaker C–Br bond versus C–Cl, enabling efficient synthesis of heterocycles .

- Biological Activity : Sulfonyl-substituted derivatives show antifungal properties absent in the parent compound, highlighting the role of electron-withdrawing groups in bioactivity .

- Crystallography : Fluorophenyl groups induce conformational distortions, impacting material design for optoelectronic applications .

Q & A

Q. What are the most reliable synthetic routes for 2-chloro-1-(4-fluorophenyl)-2-phenylethanone?

The compound is typically synthesized via halogenation of its ketone precursor. For example, bromination of 1-(4-fluorophenyl)-2-phenylethanone using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) yields intermediates like 2-bromo-1-(4-fluorophenyl)-2-phenylethanone . Chlorination can be achieved via substitution reactions using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Optimization of reaction conditions (e.g., temperature, solvent, stoichiometry) is critical to minimize by-products like dihalogenated derivatives .

Q. How can researchers characterize the purity and structure of this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons, chloro/fluoro groups) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₄H₁₀ClFO, exact mass 248.68) .

- X-ray crystallography : Tools like SHELX or ORTEP-3 resolve crystal structures, especially for verifying stereochemistry in derivatives .

Q. What safety precautions are necessary when handling this compound?

The compound is classified as an irritant (Xi hazard code). Use PPE (gloves, goggles) and work in a fume hood. Its Safety Data Sheet (SDS) indicates risks of skin/eye irritation (H315, H319) and respiratory discomfort (H335). Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How does the fluorophenyl group influence biological activity in drug discovery?

Fluorine enhances metabolic stability and bioavailability by reducing oxidative metabolism. In CNS drug candidates, fluorinated analogs like this compound show improved blood-brain barrier penetration compared to non-fluorinated derivatives. For example, fluorophenyl groups in dopamine D4 receptor agonists increase receptor binding affinity and selectivity .

Q. What challenges arise in resolving synthetic by-products during scale-up?

Common by-products include:

- Dihalogenated derivatives : Formed via over-halogenation.

- Oxidation products : Ketone intermediates may oxidize under harsh conditions. Mitigation strategies:

- Use controlled stoichiometry (e.g., limiting halogenating agents).

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .

Q. How can computational methods aid in studying this compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes with enzymes like pteridine reductase 1 (PTR1), a target for antiparasitic agents. Substituent effects (e.g., chloro vs. bromo) on binding energy can be modeled to prioritize synthetic targets .

Q. What role does this compound play in the synthesis of statin derivatives?

It is a key impurity (Atorvastatin Impurity 74, CAS 62148-67-8) formed during the synthesis of atorvastatin calcium. Controlling its levels requires optimizing reaction conditions (e.g., pH, temperature) in the Mannich reaction step to minimize side-chain halogenation .

Q. How can researchers analyze metabolic pathways of fluorinated analogs in vivo?

Use LC-MS/MS to track metabolites in plasma/tissue samples. Fluorine’s isotopic signature (F NMR) allows non-invasive tracking. In rodent models, metabolites like hydroxylated or dehalogenated derivatives can be quantified to assess metabolic stability .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

| Technique | Observations | Reference |

|---|---|---|

| H NMR | Aromatic protons (δ 7.2–8.1 ppm), CH₂Cl (δ 4.5–5.0 ppm) | |

| HRMS | [M+H]⁺ = 249.05 (calc. 248.68) | |

| X-ray | Space group P2₁/c, unit cell parameters a=8.21 Å, b=10.54 Å |

Table 2: Optimization of Halogenation Reactions

| Condition | Yield (%) | By-Products |

|---|---|---|

| NBS, DMF, 0°C | 78 | <5% dibromide |

| SOCl₂, reflux | 65 | 10% sulfonic acid |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.